molecular formula C17H16OS B8290016 alpha-(2-Benzo[b]thienyl)-3,4-dimethylbenzyl alcohol

alpha-(2-Benzo[b]thienyl)-3,4-dimethylbenzyl alcohol

Cat. No. B8290016
M. Wt: 268.4 g/mol
InChI Key: AGBYRYMARJPIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342610B2

Procedure details

α-(2-benzo[b]thienyl)-3,4-dimethylbenzyl alcohol was prepared in the same manner as described in Example 40A. Reaction of benzo[b]-thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7 m, 97 mmoles, 5.7 ml) and 3,4-dimethoxybenzaldehyde (8.9 mmoles, 1.5 g) in THF (20 ml) yielded, after flash chromatography using 30% ethyl acetate/hexanes, 2.25 g (≈100%) of a white gummy solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white gummy solid
Quantity
2.25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2.[Li]C(C)(C)C.CO[C:17]1[CH:18]=[C:19]([CH:22]=CC=1OC)[CH:20]=O.[CH2:27]1[CH2:31][O:30][CH2:29][CH2:28]1>>[S:1]1[C:5]([CH:29]([OH:30])[C:28]2[CH:27]=[CH:31][C:18]([CH3:17])=[C:19]([CH3:22])[CH:20]=2)=[CH:4][C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
5.7 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
white gummy solid
Quantity
2.25 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C(C1=CC(=C(C=C1)C)C)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.